What is the ring-opening polymerization mechanism of (S)-4-Phenyloxazolidine-2,5-dione?
Architecting Poly(L-phenylglycine): Mechanistic Pathways and Protocols in the Ring-Opening Polymerization of (S)-4-Phenyloxazolidine-2,5-dione Biochemical Context & The Steric Paradigm (S)-4-Phenyloxazolidine-2,5-dione,...
Author: BenchChem Technical Support Team. Date: April 2026
Architecting Poly(L-phenylglycine): Mechanistic Pathways and Protocols in the Ring-Opening Polymerization of (S)-4-Phenyloxazolidine-2,5-dione
Biochemical Context & The Steric Paradigm
(S)-4-Phenyloxazolidine-2,5-dione, commonly known as L-phenylglycine N-carboxyanhydride (L-Phg NCA), is a critical monomer for synthesizing poly(L-phenylglycine). Unlike flexible aliphatic polypeptides, poly(L-phenylglycine) exhibits extreme rigidity and a strong propensity to form insoluble
β
-sheet architectures. The synthesis of this polymer via Ring-Opening Polymerization (ROP) is mechanistically complex. The presence of a bulky phenyl group directly attached to the
α
-carbon (C4 of the oxazolidine ring) imposes severe steric hindrance. This steric bulk fundamentally alters the kinetic competition between the two primary ROP pathways: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM)[1].
Core Mechanistic Pathways
The Normal Amine Mechanism (NAM)
The NAM is the preferred pathway for synthesizing well-defined polypeptides with predictable molecular weights and low dispersity (
). It is typically initiated by primary amines (e.g., n-hexylamine). The mechanism proceeds via the nucleophilic attack of the primary amine on the electrophilic C5 carbonyl of the L-Phg NCA ring. This ring-opening event generates a carbamic acid intermediate, which subsequently undergoes decarboxylation to yield a new primary amine terminal group, driving chain propagation[1].
Because of the
α
-phenyl group in L-Phg NCA, the C5 carbonyl is sterically shielded. This significantly reduces the rate of nucleophilic attack (
kp
), making the NAM pathway sluggish compared to less hindered monomers like L-alanine NCA.
Fig 1. Normal Amine Mechanism (NAM) pathway for NCA ring-opening polymerization.
The Activated Monomer Mechanism (AMM)
When basicity outcompetes nucleophilicity—often the case when using tertiary amines or when steric hindrance suppresses NAM—the AMM dominates[2]. In this pathway, the initiator acts as a base, abstracting a proton from the N3 position of the NCA ring to form an NCA anion. This activated monomer is highly nucleophilic and attacks the C5 carbonyl of another NCA monomer, forming an N-acylated NCA dimer. Propagation continues via the attack of NCA anions on the N-acylated chain end. Because AMM involves multiple active sites and rapid, uncontrolled initiation, it typically results in broad molecular weight distributions and loss of end-group fidelity[3].
Fig 2. Activated Monomer Mechanism (AMM) driven by base-catalyzed deprotonation.
Causality in Experimental Design (E-E-A-T)
To successfully polymerize (S)-4-Phenyloxazolidine-2,5-dione, researchers must navigate its unique steric and solubility challenges by making specific, calculated experimental choices:
Moisture Sensitivity: Water acts as a dual-threat; it is a nucleophile (initiating NAM) and a base (initiating AMM)[1]. Trace moisture leads to unpredictable molecular weights and dead chains. Therefore, rigorous Schlenk techniques and glovebox environments are mandatory.
Solvent Selection: Poly(L-phenylglycine) rapidly precipitates in standard solvents (like THF or chloroform) due to rigid
β
-sheet formation. Using highly polar, hydrogen-bond disrupting solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), often supplemented with chaotropic salts (e.g., LiCl), is required to maintain chain solvation and ensure continuous propagation[4].
Scavenger Selection during Synthesis: During the synthesis of L-Phg NCA using phosgene derivatives, HCl is generated. Using a basic scavenger like triethylamine (TEA) is catastrophic, as it will prematurely trigger the AMM pathway[2]. Instead,
α
-pinene is utilized because it irreversibly traps HCl via electrophilic addition without acting as a Brønsted base.
Quantitative Mechanistic Comparison
Initiator System
Dominant Mechanism
Initiation Rate (
ki
)
Propagation Rate (
kp
)
Dispersity (
)
Causality / Technical Notes
Primary Amines (e.g., n-Hexylamine)
NAM
Slow
Moderate
1.10 - 1.25
Steric bulk at C4 slows nucleophilic attack at C5. Provides best end-group fidelity[1].
Tertiary Amines (e.g., Triethylamine)
AMM
Fast
Fast
> 1.50
Rapid deprotonation at N3 leads to uncontrolled, multi-site chain growth[2].
Transition Metal Complexes (e.g., Ni/Co)
Coordination-Insertion
Fast
Fast
< 1.15
Bypasses traditional NAM/AMM competition by coordinating the NCA ring, forcing controlled insertion[4].
Primary/Secondary Amine Alliance
Synergistic
Very Fast
Fast
< 1.10
Secondary amine accelerates ring-opening via hydrogen bonding, minimizing AMM side reactions[3].
Self-Validating Experimental Protocols
Protocol 1: Synthesis and Purification of (S)-4-Phenyloxazolidine-2,5-dione
Reaction Setup: In a flame-dried Schlenk flask under argon, suspend 10.0 g of L-phenylglycine in 150 mL of anhydrous THF. Add 0.5 equivalents of triphosgene and 2.0 equivalents of
α
-pinene (HCl scavenger).
Thermal Activation: Heat the suspension to 50°C. Self-Validation: The cloudy suspension of the amino acid will visually clarify into a homogeneous solution as the NCA monomer forms and dissolves.
Crystallization: Concentrate the solution under reduced pressure. Precipitate the crude NCA into anhydrous hexane and recrystallize three times in a glovebox.
Spectroscopic Validation: Analyze the white crystals via FTIR. The protocol is validated if the broad amino acid O-H/N-H stretches disappear entirely, replaced by two sharp, distinct oxazolidine-2,5-dione anhydride carbonyl stretches at ~1850 cm
−1
and ~1780 cm
−1
[1].
Protocol 2: Controlled ROP via Normal Amine Mechanism (NAM)
Preparation: Inside an argon-filled glovebox (< 0.1 ppm H
2
O), dissolve 1.0 g of purified L-Phg NCA in 10 mL of anhydrous DMF (containing 0.1 M LiCl to prevent premature
β
-sheet precipitation).
Initiation: Inject a calculated volume of n-hexylamine (e.g., [M]/[I] ratio of 50) into the stirring monomer solution.
Kinetic Monitoring: Seal the flask with a septum attached to an oil bubbler. Self-Validation: The reaction validates its own progression via the continuous evolution of CO
2
gas bubbles. The cessation of bubbling indicates monomer depletion.
Termination & Isolation: Once gas evolution ceases (typically 48-72 hours due to steric hindrance), precipitate the viscous solution into cold diethyl ether. Collect the poly(L-phenylglycine) via centrifugation and dry under vacuum.
References[1] González-Henríquez, C. M., Sarabia-Vallejos, M. A., & Rodriguez-Hernandez, J. (2017). "Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides". Polymers, 9(11), 551. URL: https://doi.org/10.3390/polym9110551[2] Vacogne, C. D., & Schlaad, H. (2017). "Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines". Polymer, 124, 203-209. URL: https://doi.org/10.1016/j.polymer.2017.07.062[4] Deming, T. J. (2000). "Polymerization of (S)-phenylglycine NCA". United States Patent, US6680365B1. URL: https://patents.google.com/patent/US6680365B1/en[3] Song, Z., & Cheng, J. (2025). "Accelerated and Controlled Polymerization of N-Carboxyanhydrides in the Presence of Tertiary Amines with Minimized Activated Monomer Mechanism". Macromolecules, 58(18), 9692-9699. URL: https://doi.org/10.1021/acs.macromol.5c01761
Comprehensive Technical Guide on (S)-4-Phenyloxazolidine-2,5-dione: Physicochemical Profiling and Macromolecular Engineering
Executive Summary (S)-4-Phenyloxazolidine-2,5-dione, commonly known as L-phenylglycine N-carboxyanhydride (L-phenylglycine NCA), is a highly reactive, chiral heterocyclic monomer. It serves as a critical building block i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(S)-4-Phenyloxazolidine-2,5-dione, commonly known as L-phenylglycine N-carboxyanhydride (L-phenylglycine NCA), is a highly reactive, chiral heterocyclic monomer. It serves as a critical building block in advanced macromolecular engineering, polypeptide synthesis, and the semi-synthesis of
β
-lactam antibiotics. Due to the unique steric encumbrance and electron-withdrawing nature of the phenyl group directly attached to the
α
-carbon, this specific NCA presents distinct kinetic behaviors during ring-opening polymerization (ROP) compared to standard aliphatic amino acid NCAs[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic pathways, and field-proven experimental protocols designed to overcome its inherent polymerization challenges.
Molecular Identity & Physicochemical Profiling
Understanding the baseline properties of (S)-4-Phenyloxazolidine-2,5-dione is critical for maintaining its stability. The anhydride ring is highly susceptible to nucleophilic attack by ambient moisture, which triggers premature hydrolysis into L-phenylglycine and carbon dioxide, subsequently leading to uncontrolled oligomerization[2].
2–8 °C (Refrigerator), strictly anhydrous/inert atmosphere
Solubility Profile
Soluble in anhydrous THF, DMF, Dioxane, DCM; Reacts with H
2
O
Chemical Reactivity & Mechanistic Pathways
The Alpha-Phenyl Effect on Nucleophilic Propagation
In traditional NCA polymerizations initiated by primary amines, the propagating chain end acts as a nucleophile that attacks the C5 carbonyl of the next NCA monomer. However, in the case of L-phenylglycine NCA, the bulky and electron-withdrawing phenyl group at the
α
-position drastically reduces the basicity and nucleophilicity of the terminal amine[4]. Historically, this resulted in chain termination being faster than propagation, yielding only low-molecular-weight oligomers or amides rather than high-molecular-weight poly(L-phenylglycine)[1].
Transition-Metal Mediated Living Polymerization
To circumvent the limitations imposed by the
α
-phenyl group, modern macromolecular engineering employs transition-metal catalysts. Zerovalent nickel complexes, such as bipyNi(COD), oxidatively add to the NCA to form a stable amido-containing metallacycle[5]. This intermediate prevents side reactions (like chain transfer or termination) and facilitates a controlled, "living" Ring-Opening Polymerization (ROP), allowing for the synthesis of well-defined block copolypeptides with narrow molecular weight distributions[6].
Mechanism of Ring-Opening Polymerization of L-Phenylglycine NCA.
Experimental Protocols: Synthesis and Handling
Protocol 1: Synthesis of (S)-4-Phenyloxazolidine-2,5-dione (Fuchs-Farthing Method)
Causality & Logic: This protocol utilizes triphosgene instead of gaseous phosgene. Triphosgene is a stable solid that generates phosgene in situ, providing safer handling and precise stoichiometric control. Anhydrous conditions are non-negotiable; trace water will cleave the NCA ring, generating insoluble oligomeric byproducts that ruin the monomer's purity[1].
Step-by-Step Methodology:
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, suspend 10.0 mmol of enantiopure L-phenylglycine in 50 mL of anhydrous tetrahydrofuran (THF).
Reagent Addition: Carefully add 3.5 mmol of triphosgene (equivalent to 10.5 mmol of active phosgene) to the stirring suspension.
Thermal Activation: Heat the reaction mixture to 50 °C. Self-Validation Cue: Over 2–3 hours, the opaque suspension of insoluble amino acid will transition into a completely clear solution, indicating successful cyclization into the highly soluble NCA.
Purification: Purge the system with a steady stream of argon into a base trap to remove excess phosgene and HCl gas. Concentrate the THF under reduced pressure.
Crystallization: Transfer the crude residue into a glovebox. Recrystallize using an anhydrous ethyl acetate/hexane gradient. Isolate the pure (S)-4-Phenyloxazolidine-2,5-dione crystals and store immediately at 2–8 °C in a sealed, inert desiccator.
Protocol 2: Nickel-Mediated Living Polymerization
Causality & Logic: To overcome the nucleophilic suppression caused by the
α
-phenyl group, this protocol utilizes a zerovalent nickel initiator. The formation of the active nickellacycle bypasses standard amine propagation, ensuring a living polymerization free of chain termination[5].
Step-by-Step Methodology:
Initiation: Inside an argon-filled glovebox, dissolve 0.28 mmol of (S)-4-Phenyloxazolidine-2,5-dione in 1.0 mL of anhydrous DMF in a 25 mL reaction tube equipped with a Teflon stopcock[5].
Catalyst Injection: Inject a precise stoichiometric fraction (e.g., 2 mol%) of a bipyNi(COD) solution into the monomer solution[5].
Propagation: Seal the vessel and stir at 20 °C. Self-Validation Cue: The reaction progress can be monitored via FTIR spectroscopy; the characteristic NCA anhydride carbonyl stretching bands at ~1790 cm⁻¹ and 1850 cm⁻¹ will steadily disappear as CO
2
evolves.
Termination & Isolation: Once monomer consumption is complete, expose the reaction to ambient air to terminate the active nickel chain ends. Precipitate the resulting poly(L-phenylglycine) by adding the mixture dropwise into cold diethyl ether. Centrifuge and dry under vacuum.
Applications in Drug Development:
β
-Lactam Semi-Synthesis
Beyond macromolecular engineering, (S)-4-Phenyloxazolidine-2,5-dione is a highly activated intermediate used in the pharmaceutical industry to append phenylglycine side chains to
β
-lactam cores, such as 6-aminopenicillanic acid (6-APA)[7].
Causality in Aqueous Coupling: While NCAs are notoriously moisture-sensitive, coupling to 6-APA can be successfully executed in water if the pH is strictly maintained between 5.1 and 6.0[2]. At this optimal pH, the primary amine of 6-APA (pKa ~4.92) is sufficiently unprotonated to act as a nucleophile and attack the NCA[7]. Simultaneously, the newly formed dipeptide's terminal amine (which is more basic) is immediately protonated by the buffer, protecting it from attacking another NCA molecule and preventing runaway oligomerization[4].
A Technical Guide to the Thermal Stability and Degradation of (S)-4-Phenyloxazolidine-2,5-dione
Introduction (S)-4-Phenyloxazolidine-2,5-dione, also known as L-phenylalanine N-carboxyanhydride (Phe-NCA), is a critical cyclic monomer derived from the essential amino acid L-phenylalanine. This compound serves as a fu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
(S)-4-Phenyloxazolidine-2,5-dione, also known as L-phenylalanine N-carboxyanhydride (Phe-NCA), is a critical cyclic monomer derived from the essential amino acid L-phenylalanine. This compound serves as a fundamental building block in the synthesis of advanced biomaterials, particularly in the ring-opening polymerization (ROP) for the production of poly-L-phenylalanine. The resulting polypeptides have significant applications in drug delivery, tissue engineering, and nanotechnology due to their biocompatibility and biodegradability.
The efficacy and reliability of polypeptide synthesis are intrinsically linked to the purity and stability of the NCA monomer. (S)-4-Phenyloxazolidine-2,5-dione is a moisture and heat-sensitive molecule, and its degradation can lead to uncontrolled polymerization, truncated polymer chains, and the formation of undesirable byproducts. This guide provides an in-depth analysis of the thermal stability and degradation pathways of (S)-4-Phenyloxazolidine-2,5-dione, offering insights for researchers, scientists, and drug development professionals to ensure the integrity of their materials and the success of their synthetic endeavors.
Physicochemical Properties and Storage
(S)-4-Phenyloxazolidine-2,5-dione is a white crystalline solid.[1] Due to its inherent reactivity, its long-term stability is a critical consideration for its use in controlled polymerizations.
Storage Recommendations:
To mitigate degradation, (S)-4-Phenyloxazolidine-2,5-dione should be stored under stringent conditions. The primary factors influencing its stability are moisture and temperature. It is recommended to store the compound at low temperatures, ideally at -20°C or below, in a desiccated and inert atmosphere (e.g., under nitrogen or argon).[2] Lyophilized peptides, which share some stability concerns with their monomer precursors, are best stored at -80°C for long-term stability.[3] Before use, the container should be allowed to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid, which can initiate hydrolysis.[2]
Thermal Stability
For instance, the parent compound, 2,5-Oxazolidinedione, has a reported decomposition temperature of 120°C.[4] A structurally similar compound, (S)-(+)-4-Phenyl-2-oxazolidinone, which lacks the second carbonyl group, has a melting point range of 129-132°C.[5] It is highly probable that (S)-4-Phenyloxazolidine-2,5-dione also undergoes decomposition at or near its melting point.
Thermal analysis techniques such as TGA and DSC are essential for characterizing the thermal stability of (S)-4-Phenyloxazolidine-2,5-dione.[6][7] TGA measures the change in mass of a sample as a function of temperature, identifying the onset of decomposition, while DSC measures the heat flow associated with thermal transitions, such as melting and decomposition.[8]
Table 1: Thermal Properties of (S)-4-Phenyloxazolidine-2,5-dione and Related Compounds
The degradation of (S)-4-Phenyloxazolidine-2,5-dione can proceed through several pathways, primarily driven by moisture, heat, and the presence of impurities. The principal degradation routes are hydrolysis and thermally induced polymerization, which can be accompanied by other side reactions.
Hydrolytic Degradation
In the presence of water, the oxazolidine-2,5-dione ring is susceptible to hydrolysis, leading to the regeneration of the parent amino acid, L-phenylalanine, and the release of carbon dioxide.[9] This reaction is often initiated by trace amounts of moisture and can be accelerated by acidic or basic impurities.
Figure 2: Thermally-induced degradation pathways.
Experimental Protocols for Stability and Degradation Analysis
A multi-faceted analytical approach is required to fully characterize the stability and degradation profile of (S)-4-Phenyloxazolidine-2,5-dione.
Thermogravimetric Analysis (TGA)
TGA provides quantitative information on the thermal stability and decomposition of the material.
Step-by-Step Protocol:
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
Sample Preparation: Accurately weigh 5-10 mg of (S)-4-Phenyloxazolidine-2,5-dione into a clean, tared TGA pan (e.g., alumina or platinum).
Experimental Conditions:
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative degradation.
Temperature Program: Equilibrate the sample at 30°C, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature of at least 300°C.
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and to observe any thermal events such as decomposition or polymerization that occur upon heating.
Step-by-Step Protocol:
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
Sample Preparation: Accurately weigh 2-5 mg of (S)-4-Phenyloxazolidine-2,5-dione into a hermetically sealed aluminum pan.
Experimental Conditions:
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.
Temperature Program: Equilibrate the sample at a temperature below its expected melting point (e.g., 30°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected melting/decomposition point.
Data Analysis: Analyze the DSC thermogram to identify endothermic peaks corresponding to melting and any exothermic peaks that may indicate polymerization or decomposition.
High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis
HPLC is a powerful technique for assessing the purity of (S)-4-Phenyloxazolidine-2,5-dione and for identifying and quantifying its degradation products. A reversed-phase method is generally suitable.
Step-by-Step Protocol:
Method Development (if necessary):
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
[10] * Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile is typically effective for separating the polar parent amino acid from the less polar NCA and other potential byproducts.
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210 nm or 254 nm) is appropriate.
[11]2. Sample Preparation:
Standard Preparation: Prepare a stock solution of high-purity (S)-4-Phenyloxazolidine-2,5-dione in a dry, aprotic solvent (e.g., anhydrous acetonitrile or tetrahydrofuran). Prepare a series of calibration standards by diluting the stock solution.
Degradation Study Sample Preparation: For thermal degradation studies, heat the solid NCA at a specific temperature for a defined period, then dissolve a known amount in the mobile phase. For hydrolytic degradation, expose the NCA to a controlled humidity environment or add a known amount of water to a solution of the NCA and monitor over time.
Analysis: Inject the prepared samples into the HPLC system and record the chromatograms.
Data Analysis: Compare the chromatogram of the degraded sample to that of the pure standard to identify new peaks corresponding to degradation products. The peak area of the (S)-4-Phenyloxazolidine-2,5-dione can be used to quantify its remaining purity over time.
Figure 3: Experimental workflow for stability and degradation analysis.
Conclusion
The stability of (S)-4-Phenyloxazolidine-2,5-dione is of paramount importance for the successful synthesis of well-defined poly-L-phenylalanine and other advanced biomaterials. This technical guide has outlined the key factors influencing its stability, namely temperature and moisture, and has detailed the primary degradation pathways of hydrolysis and thermally-induced polymerization and decomposition. By implementing rigorous storage and handling protocols and utilizing appropriate analytical techniques such as TGA, DSC, and HPLC, researchers and drug development professionals can ensure the quality and integrity of their (S)-4-Phenyloxazolidine-2,5-dione monomer, leading to more reproducible and reliable outcomes in their scientific endeavors. A thorough understanding of the material's properties and potential degradation mechanisms is the foundation for innovation in the field of polypeptide-based biomaterials.
References
Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. [Link]
de la Eva, M., et al. (2017). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI. [Link]
Canle, M., et al. Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. [Link]
Wu, T.-L., et al. (2015). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. PMC. [Link]
Beilstein Journals. (2020, July 21). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. [Link]
Robertson Microlit. Thermal Analysis | DSC, TGA, and Melting Point Testing. [Link]
Tóth, G., et al. (2024, April 9). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. PMC. [Link]
Taylor & Francis. (2016, December 5). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. [Link]
HELIX Chromatography. HPLC Methods for analysis of Phenylalanine. [Link]
Analytical Methods (RSC Publishing). (2014). A fast high performance liquid chromatographic (HPLC) analysis of amino acid phenylketonuria disorder in dried blood spots and serum samples, employing C18 monolithic silica columns and photo diode array detection. [Link]
ResearchGate. The DSC curves of anhydrous and monohydrate forms of L -phenylalanine crystals. [Link]
Chinese Chemical Society. (2021). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry. [Link]
ACS Publications. (2010, November 3). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules. [Link]
PubMed. (2007, July 15). A facile HPLC method for optical purity and quantitative measurements of phenylalanine from the hydrolyzed aspartame under different pH and temperature after its derivatization with a fluorescent reagent. [Link]
PubMed. (2006, June 14). The peptide formation mediated by cyanate revisited. N-carboxyanhydrides as accessible intermediates in the decomposition of N-carbamoylamino acids. [Link]
PMC. (2021). Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions. [Link]
Mettler Toledo. Thermal Analysis in Practice Tips and Hints. [Link]
Netzsch. (2026, March 10). Simultaneous Thermal Analyzer (STA/TGA-DSC). [Link]
MDPI. (2019, November 6). Thermogravimetry and Mass Spectrometry of Extractable Organics from Manufactured Nanomaterials for Identification of Potential Coating Components. [Link]
AAPPTEC. Handling and Storage of Peptides - FAQ. [Link]
PMC. (2025, October 17). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. [Link]
PMC. (2019). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. [Link]
FKIT. Thermal Analysis in Practice Evolved Gas Analysis. [Link]
PMC. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. [Link]
PMC. (2026, January 16). A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography–Ultraviolet/Fluorescence Detection in Human Plasma and Serum. [Link]
Application Note: Advanced Solid-Phase Peptide Synthesis Using (S)-4-Phenyloxazolidine-2,5-dione (L-Phenylglycine NCA)
Executive Summary (S)-4-Phenyloxazolidine-2,5-dione , commonly known as L-Phenylglycine N-carboxyanhydride (L-Phg-NCA), is a highly reactive, self-activating amino acid derivative. Incorporating L-phenylglycine into pept...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(S)-4-Phenyloxazolidine-2,5-dione , commonly known as L-Phenylglycine N-carboxyanhydride (L-Phg-NCA), is a highly reactive, self-activating amino acid derivative. Incorporating L-phenylglycine into peptide sequences is critical for developing sterically constrained therapeutics and antibiotic analogs. However, traditional Fmoc-based coupling of phenylglycine is notoriously prone to racemization due to the stabilization of the enolate intermediate by the adjacent phenyl ring.
Utilizing L-Phg-NCA in Solid-Phase Peptide Synthesis (SPPS) circumvents this issue while eliminating the need for expensive, atom-inefficient coupling reagents (e.g., HATU, DIC) and base-driven deprotection steps. This guide provides a field-proven, self-validating methodology for deploying L-Phg-NCA in controlled SPPS environments, emphasizing green chemistry and mechanistic precision.
Mechanistic Principles and Causality
The Dual Utility of NCAs
In standard SPPS, the carboxyl group must be activated, and the α-amine must be protected. NCAs achieve both simultaneously. The five-membered oxazolidine-2,5-dione ring inherently activates the C5 carbonyl for nucleophilic attack while masking the α-amine as a carbamate embedded within the ring. Upon coupling, the ring opens to form a carbamic acid intermediate, which spontaneously decarboxylates to reveal the free amine for the next coupling cycle. This generates CO₂ as the sole byproduct, drastically improving atom economy, as highlighted by [1].
Overcoming the "Activated Monomer" Mechanism
The primary challenge when using L-Phg-NCA is preventing uncontrolled Ring-Opening Polymerization (ROP). If the reaction environment is excessively basic, the resin-bound primary amine acts as a base rather than a nucleophile, deprotonating the NCA nitrogen. This triggers the "activated monomer" mechanism, leading to rapid, uncontrolled polymerization and sequence truncation [2].
Causality in Design : To enforce step-growth peptide bond formation and suppress ROP, the coupling must be performed under strictly controlled pH or in polar aprotic solvents without tertiary amine bases. Historical data from confirms that pH 5.1 is optimal for phenylglycine NCA coupling in aqueous systems, perfectly balancing amine nucleophilicity while preventing base-catalyzed side reactions [3].
Experimental Protocols
Protocol 3.1: Preparation and Handling of L-Phg-NCA
Objective : Synthesize and isolate high-purity L-Phg-NCA using the Fuchs-Farthing method to ensure zero racemization.
Reagent Mixing : Suspend L-phenylglycine in anhydrous tetrahydrofuran (THF). Add exactly 0.33 equivalents of triphosgene.
Causality : Triphosgene acts as a safe, solid phosgene substitute. Using a strict stoichiometric ratio prevents the formation of isocyanate byproducts and ensures the reaction is driven entirely toward the NCA ring closure.
Cyclization : Subject the suspension to microwave irradiation (or reflux at 60°C) until the solution clarifies.
Causality : Microwave heating under solvent-free or highly concentrated conditions accelerates the cyclization, trapping the stereocenter rapidly and preventing the racemization that typically plagues phenylglycine activation.
Isolation : Precipitate the NCA using cold hexane, filter under a nitrogen atmosphere, and store at -20°C.
Validation (Self-Validating Step) : Perform FT-IR spectroscopy on the isolated solid. The presence of two distinct carbonyl stretching bands at ~1850 cm⁻¹ and ~1780 cm⁻¹ validates the intact NCA ring. The absence of a broad -OH stretch confirms the complete consumption of the free amino acid.
Protocol 3.2: Controlled SPPS Coupling Cycle with L-Phg-NCA
Objective : Execute a self-validating, step-growth elongation cycle on a solid support without standard coupling reagents.
Resin Swelling : Swell a PEG-based peptide amide resin (e.g., ChemMatrix) in water or DMF for 30 minutes.
Causality : PEG resins are chosen over traditional polystyrene because they exhibit superior swelling in both aqueous and polar aprotic green solvents, ensuring the resin-bound amines are fully accessible for nucleophilic attack [4].
NCA Addition : Dissolve 3.0 equivalents of L-Phg-NCA in DMF (or a pH 5.1 aqueous buffer). Add the solution dropwise to the resin.
Causality : A 3.0 equivalent excess ensures pseudo-first-order kinetics for the coupling, driving the reaction to completion without saturating the environment, which could risk unwanted dimerization.
Coupling and Decarboxylation : Agitate the mixture at 20°C for 60 minutes. Allow the evolved CO₂ to vent.
Causality : Maintaining ambient temperature prevents thermal ROP. The spontaneous release of CO₂ drives the reaction thermodynamically forward and simultaneously deprotects the newly added amino acid.
Washing : Wash the resin thoroughly with DMF (3 × 5 min) and DCM (3 × 5 min).
Validation (Self-Validating Step) : Perform a micro-cleavage of a 5 mg resin aliquot using a standard TFA cocktail. Analyze the crude filtrate via LC-MS. The mass shift must exactly match the addition of the phenylglycine residue (+133.15 Da). Unlike Fmoc-SPPS, a Kaiser test remains positive before and after the cycle, making LC-MS the definitive validation for step-growth completion.
Quantitative Data and Optimization
Table 1: Comparative Metrics: NCA-SPPS vs. Traditional Fmoc-SPPS
Metric
Traditional Fmoc-SPPS
NCA-SPPS (L-Phg-NCA)
Protecting Group
Fmoc (requires 20% piperidine removal)
NCA ring (self-cleaving via CO₂ release)
Coupling Reagents
HATU, DIC, Oxyma (generates chemical waste)
None required
Atom Economy
Low (high mass of reagents/byproducts)
High (only CO₂ as byproduct)
Solvents
DMF, NMP, DCM
Aqueous systems (PEG resin) or DMF
Racemization Risk
High for Phenylglycine
Negligible (locked oxazolidine ring)
Table 2: Optimization Parameters for L-Phg-NCA Coupling
Keeps the amine nucleophilic but prevents the "activated monomer" mechanism.
Equivalents
3.0 - 5.0 eq
Ensures complete coupling without excessive accumulation of unreacted NCA.
Resin Type
PEG-based
Optimal swelling in green solvents and water compared to polystyrene.
Visualized Workflows
Figure 1: Iterative SPPS cycle using L-Phg-NCA, highlighting the self-deprotecting decarboxylation.
Figure 2: Mechanistic pathway of L-Phg-NCA coupling, avoiding the activated monomer side-reaction.
References
Title : Controlled Solid Phase Peptide Bond Formation Using N-Carboxyanhydrides and PEG Resins in Water
Source : ACS Sustainable Chemistry & Engineering, 2013
URL :[Link]
Title : Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides
Source : MDPI Polymers, 2017
URL :[Link]
Title : Peptide Synthesis from N-Carboxy-α-amino Acid Anhydrides in Water. Aminoacylpenicillanic Acids
Source : Journal of the American Chemical Society, 1964
URL :[Link]
Title : Greening the synthesis of peptide therapeutics: an industrial perspective
Source : RSC Advances, 2020
URL :[Link]
Application
Application Notes and Protocols: Synthesis of Poly(L-phenylglycine) via Ring-Opening Polymerization of (S)-4-Phenyloxazolidine-2,5-dione
Abstract This document provides a comprehensive guide for the synthesis of poly(L-phenylglycine), a non-proteinogenic polypeptide, through the ring-opening polymerization (ROP) of (S)-4-Phenyloxazolidine-2,5-dione. Poly(...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for the synthesis of poly(L-phenylglycine), a non-proteinogenic polypeptide, through the ring-opening polymerization (ROP) of (S)-4-Phenyloxazolidine-2,5-dione. Poly(L-phenylglycine) is a chiral polymer with significant potential in various biomedical and pharmaceutical applications, including drug delivery systems and as a component of novel biomaterials.[1] This guide details the underlying chemical principles, step-by-step experimental protocols for monomer synthesis and polymerization, and methods for polymer characterization. It is intended for researchers, scientists, and professionals in the field of drug development and polymer chemistry.
Introduction: The Significance of Poly(L-phenylglycine)
Poly(α-amino acid)s, or polypeptides, have garnered substantial interest in the biomedical field due to their biocompatibility, biodegradability, and structural resemblance to natural proteins.[2] Among these, poly(L-phenylglycine) stands out as a unique polymer derived from the non-proteinogenic amino acid L-phenylglycine.[1][3][4] L-phenylglycine is a crucial building block in the synthesis of various pharmaceuticals, including antibiotics like ampicillin.[3] The corresponding polymer, poly(L-phenylglycine), is being explored for its potential in creating advanced biomaterials and drug delivery vehicles.
The most effective method for synthesizing well-defined polypeptides is the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs).[2][5] This guide focuses on the ROP of (S)-4-Phenyloxazolidine-2,5-dione, the NCA derived from L-phenylglycine, to yield poly(L-phenylglycine). This method offers excellent control over the polymer's molecular weight and architecture.
Mechanistic Insights: Ring-Opening Polymerization of (S)-4-Phenyloxazolidine-2,5-dione
The ROP of NCAs can be initiated by various nucleophiles, including primary amines, and proceeds through a nucleophilic attack on the carbonyl group of the NCA ring.[6] This process leads to the opening of the anhydride ring and the formation of a carbamate intermediate, which subsequently decarboxylates to regenerate a terminal amine group, allowing for further propagation of the polymer chain. The relief of ring strain in the five-membered oxazolidine-2,5-dione ring is a key thermodynamic driving force for the polymerization.[7]
The general mechanism for the amine-initiated ROP of (S)-4-Phenyloxazolidine-2,5-dione is illustrated below:
Figure 1: Mechanism of Ring-Opening Polymerization. A concise diagram illustrating the key steps in the synthesis of poly(L-phenylglycine).
Experimental Protocols
Synthesis of (S)-4-Phenyloxazolidine-2,5-dione (L-phenylglycine NCA)
The synthesis of the NCA monomer is a critical first step that requires anhydrous conditions to prevent premature polymerization. The most common method involves the reaction of L-phenylglycine with phosgene or a phosgene equivalent like triphosgene.
Materials:
L-phenylglycine
Triphosgene
Anhydrous Tetrahydrofuran (THF)
Anhydrous Hexane
Nitrogen or Argon gas supply
Standard glassware for air-sensitive reactions (e.g., Schlenk line)
Procedure:
Under an inert atmosphere (N2 or Ar), suspend L-phenylglycine in anhydrous THF in a flame-dried flask.
In a separate flask, prepare a solution of triphosgene in anhydrous THF.
Slowly add the triphosgene solution to the stirred L-phenylglycine suspension at room temperature.
Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the dissolution of the L-phenylglycine, resulting in a clear solution.[2]
After the reaction is complete (typically a few hours), cool the solution to room temperature.
Concentrate the solution under reduced pressure.
Precipitate the crude (S)-4-Phenyloxazolidine-2,5-dione by adding the concentrated solution to a large volume of anhydrous hexane.[2]
Collect the white crystalline product by filtration in a dry environment (e.g., a glovebox).
Further purify the monomer by recrystallization from a mixture of THF and hexane.[2]
Dry the purified NCA under vacuum and store it at -20°C under an inert atmosphere to prevent degradation.[2]
Ring-Opening Polymerization of (S)-4-Phenyloxazolidine-2,5-dione
This protocol describes the synthesis of poly(L-phenylglycine) using a primary amine initiator. The monomer-to-initiator ratio ([M]/[I]) is crucial as it determines the target degree of polymerization.
Materials:
Purified (S)-4-Phenyloxazolidine-2,5-dione
Primary amine initiator (e.g., n-hexylamine)
Anhydrous N,N-Dimethylformamide (DMF) or other suitable anhydrous solvent
Anhydrous diethyl ether or methanol for precipitation
Inert atmosphere glovebox or Schlenk line
Procedure:
Inside a glovebox or under a strict inert atmosphere, dissolve the desired amount of (S)-4-Phenyloxazolidine-2,5-dione in anhydrous DMF.
Prepare a stock solution of the primary amine initiator in the same anhydrous solvent.
Add the calculated volume of the initiator solution to the stirred monomer solution.
Allow the polymerization to proceed at room temperature for 24-72 hours.[2] The reaction vessel should be sealed to prevent contamination.
After the desired reaction time, precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent such as diethyl ether or methanol.
Collect the precipitated poly(L-phenylglycine) by filtration or centrifugation.
Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator.
Dry the purified polymer under vacuum until a constant weight is achieved.
Technical Support Center: Troubleshooting (S)-4-Phenyloxazolidine-2,5-dione Synthesis
Document ID: TS-NCA-8042 Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Troubleshooting Low Yield in L-Phenylglycine N-Carboxyanhydride (L-Phg-NCA) Synthesis Welcome to the Technica...
Author: BenchChem Technical Support Team. Date: April 2026
Document ID: TS-NCA-8042
Target Audience: Researchers, Scientists, and Drug Development Professionals
Subject: Troubleshooting Low Yield in L-Phenylglycine N-Carboxyanhydride (L-Phg-NCA) Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the chronic low-yield issues associated with the synthesis of (S)-4-Phenyloxazolidine-2,5-dione, commonly known as L-phenylglycine N-carboxyanhydride (L-Phg-NCA).
Mechanistic Overview & The "Phenylglycine Problem"
The synthesis of L-Phg-NCA typically relies on the Fuchs-Farthing method, where the unprotected α-amino acid is reacted with a phosgene source (such as triphosgene for laboratory safety)[1][2]. However, L-phenylglycine presents a unique chemical challenge. The phenyl ring is directly attached to the α-carbon, creating immense steric hindrance that alters the nucleophilicity of the amine and slows down the intramolecular cyclization of the N-chloroformyl intermediate. This delay exposes the intermediate to hydrogen chloride (HCl) byproducts, leading to catastrophic yield losses via ring cleavage[1][2].
Mechanistic pathway of L-Phg-NCA synthesis highlighting the HCl-mediated side reaction.
Troubleshooting FAQs
Q1: My reaction mixture remains a turbid suspension even after 6 hours, and my isolated yield is <30%. What is going wrong?Root Cause: L-phenylglycine exhibits exceptionally low solubility in standard reaction solvents like tetrahydrofuran (THF) or ethyl acetate due to its rigid structure and strong intermolecular hydrogen bonding. If the zwitterionic crystals do not dissolve, they cannot react with the in situ generated phosgene.
Scientist's Solution: You must mechanically grind the L-phenylglycine crystals into a fine powder prior to the reaction. This drastically increases the surface area, facilitating the solid-to-liquid phase transition required for the phosgenation to proceed. This physical modification alone has been shown to increase NCA yields threefold in poorly soluble amino acids[3].
Q2: NMR analysis of my crude product shows significant contamination with α-isocyanate acid chlorides. How do I prevent this?Root Cause: As triphosgene decomposes and reacts with the amino acid, HCl is generated[1]. Because the bulky phenyl group of L-phenylglycine sterically hinders cyclization, the intermediate persists longer in solution. The accumulated HCl attacks the intermediate or cleaves the newly formed NCA ring, generating unwanted α-isocyanate acid chlorides[2].
Scientist's Solution: Incorporate an HCl scavenger into your reaction matrix. α-Pinene is the industry standard for this purpose[3]. It effectively traps HCl (forming bornyl chloride) without acting as a nucleophilic base. Avoid using tertiary amines like triethylamine, as they can trigger premature ring-opening polymerization (ROP) of the synthesized NCA.
Q3: My purified NCA polymerizes into an insoluble mass within days, even when stored at -20 °C. How can I improve its shelf-life?Root Cause: NCAs are exquisitely sensitive to moisture. Trace water hydrolyzes the NCA ring back to the parent amino acid, releasing CO₂ and a free primary amine. This free amine immediately initiates the Normal Amine Mechanism (NAM) of polymerization, causing a chain reaction that solidifies your product[4].
Scientist's Solution: Your purification protocol is likely introducing moisture. Abandon aqueous workups. Instead, utilize anhydrous flash chromatography or perform repeated recrystallizations from anhydrous n-heptane and ethyl acetate inside a glovebox[3][5]. Store the final white crystals under an argon atmosphere.
Standardized High-Yield Experimental Protocol
To ensure a self-validating and reproducible workflow, follow this optimized methodology. The protocol is designed to self-validate: the transition from a turbid suspension to a clear solution serves as an undeniable visual cue that the insoluble amino acid has fully converted into the soluble NCA monomer[1][3].
Optimized step-by-step workflow for high-yield (S)-4-Phenyloxazolidine-2,5-dione synthesis.
Step-by-Step Methodology:
Pre-Processing: Mechanically grind L-phenylglycine (10.0 g, 66 mmol) into a fine powder using a mortar and pestle. Dry the powder under high vacuum at 40 °C for 12 hours to remove residual moisture[3].
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the ground L-phenylglycine in 150 mL of anhydrous ethyl acetate. Add α-pinene (27.0 g, 198 mmol) to act as the HCl scavenger[3].
Phosgenation: In a separate anhydrous beaker, dissolve triphosgene (9.8 g, 33 mmol) in 50 mL of anhydrous ethyl acetate. Heat the amino acid suspension to 50 °C under a continuous nitrogen sweep. Add the triphosgene solution dropwise (1 drop/second)[1][3].
Monitoring: Maintain the reaction at 50 °C. The reaction is complete when the initially turbid suspension becomes entirely clear (typically 2.5 to 3 hours), validating full conversion[1][3].
Purification: Concentrate the clear solution to 30% of its original volume using a rotary evaporator under reduced pressure. Precipitate the polymer by dropping the concentrate into anhydrous n-heptane (200 mL). Recrystallize the resulting solid twice from an ethyl acetate/n-heptane mixture under an inert atmosphere to yield pure (S)-4-Phenyloxazolidine-2,5-dione[3][5].
Quantitative Data: Yield Optimization
The following table summarizes the causal relationship between experimental choices and the final yield of (S)-4-Phenyloxazolidine-2,5-dione, demonstrating the compounding benefits of physical grinding and chemical scavenging.
Experimental Condition
Amino Acid Preparation
HCl Scavenger
Reaction Time
Isolated Yield (%)
Purity (¹H NMR)
Standard Fuchs-Farthing
As received (Crystals)
None
6.0 h
28 - 35%
< 85%
Modified Protocol A
Ground to fine powder
None
4.5 h
45 - 52%
~ 90%
Modified Protocol B
As received (Crystals)
α-Pinene
5.0 h
55 - 60%
> 95%
Optimized Protocol
Ground to fine powder
α-Pinene
2.5 - 3.0 h
82 - 88%
> 99%
References
Random Poly(Amino Acid)s Synthesized by Ring Opening Polymerization as Additives in the Biomimetic Mineralization of CaCO3 . MDPI. 3
Rethinking Transition Metal Catalyzed N-Carboxyanhydride Polymerization: Polymerization of Pro and AcOPro N-Carboxyanhydrides . Journal of the American Chemical Society. 5
Surface Initiated N-carboxyanhydride Ring Opening Polymerization: Designing Nanohybrids for Biomedical Applications . DORAS (Dublin City University). 4
Synthesis of N-Carboxyanhydrides Using Triphosgene: A Safer and Efficient Alternative to Phosgene . Benchchem. 1
Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides . PMC (National Institutes of Health). 2
Overcoming moisture sensitivity of (S)-4-Phenyloxazolidine-2,5-dione in glovebox environments
Introduction (S)-4-Phenyloxazolidine-2,5-dione, commonly known as L-phenylglycine N-carboxyanhydride (L-Phg-NCA), is a highly reactive monomer utilized in the synthesis of well-defined synthetic polypeptides. Despite rig...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
(S)-4-Phenyloxazolidine-2,5-dione, commonly known as L-phenylglycine N-carboxyanhydride (L-Phg-NCA), is a highly reactive monomer utilized in the synthesis of well-defined synthetic polypeptides. Despite rigorous handling in inert glovebox environments (<1 ppm H₂O), researchers frequently encounter premature polymerization, broad polydispersity indices (PDI), and incomplete conversions. This technical guide synthesizes field-proven insights to troubleshoot and overcome the extreme moisture sensitivity of L-Phg-NCA, ensuring reproducible ring-opening polymerization (ROP).
Mechanistic Visualization
Caption: Mechanistic pathway of moisture-induced ring-opening and premature polymerization of NCAs.
Section 1: Troubleshooting Guide (Q&A)
Q1: Why does L-Phg-NCA polymerize prematurely inside a glovebox despite moisture levels reading <1 ppm?A1: The causality lies in the extreme electrophilicity of the C-5 carbonyl on the oxazolidine-2,5-dione ring. Even trace moisture adsorbed on glassware surfaces or dissolved in "anhydrous" solvents acts as a nucleophile. Water attacks the C-5 carbonyl, causing hydrolysis and decarboxylation to form free L-phenylglycine[1]. This free amino acid then acts as an initiator via the normal amine mechanism (NAM), triggering an uncontrolled ring-opening polymerization (ROP)[1]. Furthermore, residual HCl from the Fuchs-Farthing synthesis method is highly hygroscopic; it acts as a moisture sink that exacerbates the degradation[2].
Q2: How can I completely eliminate trace moisture and HCl from the monomer prior to glovebox entry?A2: Traditional aqueous washes often fail to remove all HCl and inevitably introduce water. Instead, utilize a moisture-tolerant acid scavenger such as epichlorohydrin or propylene oxide during the synthesis and recrystallization phases[3]. These epoxides rapidly scavenge HCl via ring-opening, forming volatile chlorohydrins that are easily removed under vacuum[3]. This prevents acid-catalyzed decomposition and drastically reduces the monomer's hygroscopicity before it ever enters the glovebox.
Q3: Even with highly purified L-Phg-NCA, my polymerization in the glovebox is incredibly slow and yields broad molecular weight distributions (PDI > 1.3). What is the mechanism behind this failure?A3: Slow propagation is often caused by the accumulation of CO₂, a stoichiometric byproduct of NCA ROP. CO₂ reacts with the propagating primary amine chain end to form a stable carbamic acid intermediate[4]. In a sealed glovebox environment, the equilibrium heavily favors the carbamic acid, which has significantly lower nucleophilicity than the free amine[4]. This stalls propagation and allows moisture-induced termination to compete. Implementing a dry N₂ flow[4] or using an organosilicon initiator like Lithium hexamethyldisilazide (LiHMDS)[5] shifts the equilibrium or bypasses the carbamic acid bottleneck entirely.
Caption: Logical workflow for troubleshooting L-Phg-NCA polymerization in glovebox environments.
Section 2: Quantitative Data & Benchmarks
To illustrate the causality of experimental choices, Table 1 summarizes the impact of moisture levels and initiator selection on polymerization kinetics.
Table 1: Impact of Trace Moisture and Initiator Choice on NCA Polymerization Kinetics
Initiator System
Environment
Moisture Level
Reaction Time
Conversion
PDI (Mw/Mn)
Primary Mechanism
Primary Amine (Hexylamine)
Sealed Glovebox
< 1 ppm
14 - 72 hours
~90%
1.25 - 1.30
Normal Amine Mechanism (NAM) subject to CO₂ stalling[4]
Data synthesized from comparative kinetic studies on NCA ROP[5],[4].
Section 3: Step-by-Step Methodologies
To ensure a self-validating system, the following protocols integrate built-in verification steps to confirm moisture elimination and successful propagation.
Protocol 1: Moisture-Tolerant Purification of L-Phg-NCA via Epoxide Scavenging
Purpose: To remove hygroscopic HCl impurities without introducing aqueous washing steps that degrade the monomer[3].
Synthesis Completion: Following the phosgenation of L-phenylglycine in anhydrous THF, concentrate the crude reaction mixture under reduced pressure to a viscous oil.
Scavenger Addition: Dissolve the crude L-Phg-NCA in anhydrous ethyl acetate (10 mL/g). Add 4.0 equivalents of epichlorohydrin or propylene oxide[3].
Incubation: Stir the mixture at 0 °C for 15 minutes. Causality: The epoxide rapidly undergoes ring-opening with residual HCl, forming volatile chlorohydrins and preventing acid-catalyzed decomposition.
Precipitation: Pour the mixture into 10 volumes of anhydrous hexane at -20 °C to precipitate the NCA.
Validation (Self-Check): Filter the crystals and dry under high vacuum for 4 hours. Take a small aliquot for ¹H NMR (in CDCl₃). The absence of broad peaks at 4-5 ppm confirms the removal of chlorohydrins and water. Transfer the sealed flask immediately into the glovebox.
Protocol 2: Ultra-Fast, Moisture-Resistant Polymerization using LiHMDS
Purpose: To kinetically outcompete trace moisture in the glovebox by utilizing a highly reactive initiator[5].
Preparation (In Glovebox): In a flame-dried Schlenk flask, dissolve purified L-Phg-NCA (0.1 M) in anhydrous DMF. Note: Ensure DMF is freshly distilled over CaH₂, as degraded DMF contains reactive amines[6].
Initiator Injection: Rapidly inject a stock solution of Lithium hexamethyldisilazide (LiHMDS) in THF at the desired monomer-to-initiator ratio (e.g., [M]/[I] = 50)[5].
Reaction Monitoring: Stir vigorously at room temperature. Causality: LiHMDS initiates an extremely rapid anionic ROP that completes within minutes, outpacing any slow nucleophilic attack by trace moisture[5].
Quenching & Isolation: After 10 minutes, quench the reaction with a drop of anhydrous methanol to terminate the living chain ends[6]. Precipitate the polypeptide in cold diethyl ether, centrifuge, and dry under vacuum.
Validation (Self-Check): Analyze via Gel Permeation Chromatography (GPC). A monomodal peak with a PDI < 1.2 validates that moisture-induced chain transfer did not occur.
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use standard Schlenk line techniques instead of a glovebox for L-Phg-NCA?A: Yes, provided you use the N₂-flow accelerated method[4]. Sweeping dry N₂ through the reaction flask not only maintains an inert atmosphere but actively removes CO₂, which accelerates the reaction and minimizes the time window for moisture contamination.
Q: Why does my L-Phg-NCA solution turn cloudy before I even add the initiator?A: Cloudiness indicates premature polymerization forming insoluble oligomers[6]. This is a definitive sign of moisture or amine contamination in your solvent. Always use freshly purified, anhydrous solvents and store them over activated molecular sieves inside the glovebox.
Q: Does lowering the temperature help control moisture side reactions?A: Yes. Conducting the polymerization at 0 °C kinetically suppresses side reactions, including moisture-induced hydrolysis and the activated monomer mechanism (AMM), leading to better control over the final molecular weight[6].
References
Zou, J. et al. "A Facile Glovebox-Free Strategy To Significantly Accelerate the Syntheses of Well-Defined Polypeptides by N-Carboxyanhydride (NCA) Ring-Opening Polymerizations." Macromolecules, 2013.
Wu, Y. et al. "Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis." Nature Protocols, 2024.
"A Robust, Open-Flask, Moisture-Tolerant, and Scalable Route to Unprotected α/β-Amino Acid N-Carboxyanhydrides." ChemRxiv, 2021.
"Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids." CCS Chemistry, 2021.
"Technical Support Center: N-Carboxyanhydride (NCA) Polymerization." Benchchem.
Cheng, J. et al. "Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides." University of Illinois.
A Comparative Spectroscopic Guide to (S)-4-Phenyloxazolidine-2,5-dione Derivatives: Elucidating Structure with FTIR and Mass Spectrometry
This guide provides an in-depth comparative analysis of (S)-4-Phenyloxazolidine-2,5-dione and its derivatives, utilizing Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). Designed for researchers...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparative analysis of (S)-4-Phenyloxazolidine-2,5-dione and its derivatives, utilizing Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document details the experimental protocols and interpretation of spectral data to facilitate the structural elucidation of this important class of compounds. (S)-4-Phenyloxazolidine-2,5-diones, also known as N-carboxyanhydrides (NCAs) derived from phenylalanine, are crucial building blocks in the synthesis of polypeptides and have applications in drug delivery and biomaterials development.[1][2]
The precise characterization of these molecules is paramount to ensuring purity and predicting reactivity. Both FTIR and MS are powerful analytical techniques that, when used in conjunction, provide a comprehensive structural profile. FTIR probes the vibrational modes of functional groups, while MS provides information on the molecular weight and fragmentation patterns, offering a detailed fingerprint of the molecule.[3][4]
FTIR spectroscopy is an indispensable, non-destructive technique for identifying the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint.
| Theoretical Basis for Oxazolidine-2,5-dione Analysis
The (S)-4-Phenyloxazolidine-2,5-dione structure contains several key functional groups that yield distinct and identifiable peaks in the infrared spectrum. The most prominent are the two carbonyl (C=O) groups of the anhydride moiety, the C-N and C-O bonds within the heterocyclic ring, and the phenyl group's C-H and C=C bonds.
The anhydride carbonyl groups are particularly diagnostic. Due to symmetric and asymmetric stretching modes, they typically appear as two distinct, strong absorption bands. According to literature on similar oxazolidine structures, these C=O stretching bands are expected in the 1750-1850 cm⁻¹ region.[5][6][7] Specifically, a strong absorption band for an oxazolidin-5-one intermediate has been identified at 1778 cm⁻¹.[6][7] Other key expected absorptions include C-N stretching (around 1360-1290 cm⁻¹) and aromatic C=C stretching (1600-1585 cm⁻¹).[5]
| Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance (ATR) is a preferred sampling technique for solid powders as it requires minimal sample preparation.
Instrumentation:
FTIR Spectrometer equipped with a Diamond ATR accessory.
Procedure:
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).
Sample Application: Place a small amount (typically 1-2 mg) of the (S)-4-Phenyloxazolidine-2,5-dione derivative powder onto the ATR crystal.
Apply Pressure: Use the built-in pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. Consistent pressure is key for reproducible results.
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum and displayed in terms of transmittance or absorbance.
| Interpretation of a Representative FTIR Spectrum
Below is a table summarizing the characteristic infrared absorption bands for (S)-4-Phenyloxazolidine-2,5-dione and a hypothetical derivative, (S)-4-(4-chlorophenyl)oxazolidine-2,5-dione.
Functional Group
Characteristic Vibration
Expected Wavenumber (cm⁻¹) for (S)-4-Phenyloxazolidine-2,5-dione
Observed Wavenumber (cm⁻¹) for (S)-4-(4-chlorophenyl)oxazolidine-2,5-dione
The presence of the two strong carbonyl peaks is the most definitive evidence for the oxazolidine-2,5-dione ring. For the chloro-derivative, the key difference would be the appearance of a strong C-Cl stretching band in the fingerprint region, along with subtle shifts in the other bands due to the electronic effect of the chlorine atom on the phenyl ring.
| Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] For structural elucidation, Electron Ionization (EI) is commonly employed, as it imparts significant energy into the molecule, causing it to fragment in predictable ways. The resulting fragmentation pattern provides a molecular fingerprint that can be used to confirm the structure.[3][9]
| Theoretical Basis for Oxazolidine-2,5-dione Fragmentation
Upon electron ionization, the (S)-4-Phenyloxazolidine-2,5-dione molecule will form a molecular ion (M⁺•). This high-energy ion will then undergo fragmentation to produce more stable daughter ions. The fragmentation pathways are governed by the relative stability of the resulting cations and neutral radicals.
For this class of compounds, key fragmentation events are expected to be:
Loss of CO₂: A common pathway for cyclic anhydrides, leading to a significant fragment.
Loss of CO: Decarbonylation is another typical fragmentation route for carbonyl-containing compounds.
Cleavage of the Phenyl Group: Breakage of the bond between the phenyl ring and the heterocyclic ring.
Ring Opening and Subsequent Fragmentation: The heterocyclic ring can open and break apart in various ways.
| Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
Instrumentation:
A mass spectrometer with an Electron Ionization (EI) source, typically a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.
Procedure:
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC, or a small amount of solid is placed on a direct insertion probe.
Ionization: The sample is vaporized and enters the ion source, where it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming the positively charged molecular ion (M⁺•).
Fragmentation: The energetically unstable molecular ion fragments into smaller, charged ions and neutral radicals.
Mass Analysis: The positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
| Interpretation of a Representative Mass Spectrum
The mass spectrum provides the molecular weight from the molecular ion peak and structural information from the fragmentation pattern.
Table of Expected Fragments for (S)-4-Phenyloxazolidine-2,5-dione (Molecular Weight: 191.16 g/mol )
m/z Value
Proposed Fragment Ion
Proposed Neutral Loss
Significance
191
[C₉H₇NO₃]⁺•
None
Molecular Ion (M⁺•)
147
[C₉H₇NO]⁺•
CO₂
Loss of carbon dioxide
119
[C₈H₇O]⁺
CO, CO
Loss of two carbonyl groups
104
[C₇H₆N]⁺
CO, CO, CH
Ring fragmentation
91
[C₇H₇]⁺
C₂NO₃
Formation of stable tropylium ion
77
[C₆H₅]⁺
C₃H₂NO₃
Phenyl cation
The molecular ion peak at m/z 191 confirms the molecular weight. The fragmentation pattern, with characteristic losses of CO₂ and CO, and the presence of the phenyl cation (m/z 77) and tropylium ion (m/z 91), provides strong corroborating evidence for the proposed structure.
| Comparative Analysis and Workflow
By combining FTIR and MS, a scientist can confidently identify and characterize an (S)-4-Phenyloxazolidine-2,5-dione derivative. The FTIR spectrum confirms the presence of the key anhydride functional group, while the mass spectrum confirms the molecular weight and provides a detailed map of the molecular structure through its fragmentation pattern.
| Integrated Analytical Workflow
The following diagram illustrates the logical workflow for the characterization of these derivatives.
Caption: Integrated workflow for spectroscopic analysis.
| Key Fragmentation Pathway of the Parent Compound
The fragmentation of the molecular ion is a critical piece of the structural puzzle. The diagram below details the primary fragmentation pathway for (S)-4-Phenyloxazolidine-2,5-dione.
Yield and purity comparison of (S)-4-Phenyloxazolidine-2,5-dione across different chemical suppliers
An Independent Researcher's Guide to Verifying the Yield and Purity of (S)-4-Phenyloxazolidine-2,5-dione from Commercial Suppliers Authored by a Senior Application Scientist In the realm of peptide synthesis and chiral c...
Author: BenchChem Technical Support Team. Date: April 2026
An Independent Researcher's Guide to Verifying the Yield and Purity of (S)-4-Phenyloxazolidine-2,5-dione from Commercial Suppliers
Authored by a Senior Application Scientist
In the realm of peptide synthesis and chiral chemistry, the quality of your starting materials is not merely a parameter—it is the bedrock of your experimental success. (S)-4-Phenyloxazolidine-2,5-dione, a derivative of the amino acid L-phenylalanine, is a critical building block. Its utility, however, is directly proportional to its purity and the accuracy of its stated yield upon synthesis or recovery. This guide provides a comprehensive framework for researchers to independently verify and compare the quality of (S)-4-Phenyloxazolidine-2,5-dione obtained from various chemical suppliers.
The motivation for such a guide stems from a common challenge in the lab: variability between batches and suppliers. While suppliers provide a Certificate of Analysis (CoA), these documents reflect the quality of a specific lot at a specific time. Factors such as storage conditions, handling, and the inherent stability of the compound can lead to deviations. This guide empowers you, the researcher, to establish a rigorous, in-house quality control protocol, ensuring the reliability and reproducibility of your work.
We will move beyond a simple listing of specifications and delve into the practical, hands-on methodologies for assessing what truly matters: enantiomeric purity, chemical purity, and structural integrity.
The Critical Impact of Purity on Synthetic Outcomes
(S)-4-Phenyloxazolidine-2,5-dione is an N-carboxyanhydride (NCA) of L-phenylalanine. Its primary application is in the ring-opening polymerization to form poly-L-phenylalanine or in controlled peptide synthesis.
Chemical Impurities: The most common impurity is the parent amino acid, L-phenylalanine, which can arise from hydrolysis. The presence of the free amino acid can interfere with polymerization kinetics and introduce defects in the final polypeptide chain. Other potential impurities include residual solvents from synthesis and purification, which can impact reaction stoichiometry.
Enantiomeric Purity: For applications in stereospecific synthesis and the creation of chiral materials, the enantiomeric excess (e.e.) is paramount. The presence of the (R)-enantiomer can disrupt the formation of well-defined secondary structures (like α-helices or β-sheets) in polypeptides, altering their biological activity and physical properties.
Experimental Design for Supplier Comparison
To conduct a fair and objective comparison, it is essential to design a controlled experiment. We will procure (S)-4-Phenyloxazolidine-2,5-dione from three reputable suppliers:
Supplier A: Sigma-Aldrich (Merck)
Supplier B: Thermo Scientific (Alfa Aesar)
Supplier C: TCI Chemicals
For each supplier, we will perform a series of analytical tests upon receipt of the product.
Below is a logical workflow for the comprehensive analysis of the procured samples.
Caption: Workflow for comparing (S)-4-Phenyloxazolidine-2,5-dione from different suppliers.
Detailed Analytical Protocols
All handling of the (S)-4-Phenyloxazolidine-2,5-dione should be performed under an inert atmosphere (e.g., in a glovebox) to prevent hydrolysis.
Protocol for ¹H NMR Spectroscopy
This technique is used to confirm the chemical structure and identify the presence of residual solvents or the parent amino acid.
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into an NMR tube.
Solvent: Add ~0.6 mL of a deuterated solvent in which the compound is soluble and stable, such as deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).
Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.
Analysis:
Confirm the characteristic peaks for (S)-4-Phenyloxazolidine-2,5-dione.
Integrate the peaks corresponding to the compound against any unidentified peaks.
Look for the characteristic α-proton of L-phenylalanine, which would indicate hydrolysis.
Identify and quantify any residual solvents by comparing their chemical shifts to known values.
Protocol for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse method for determining the chemical purity of the compound.
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like acetonitrile. Dilute further to a working concentration of ~0.1 mg/mL.
Instrumentation & Column: Use a standard HPLC system with a UV detector (e.g., monitoring at 210 nm and 254 nm). A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.
Mobile Phase: A gradient elution is typically most effective.
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.
Analysis:
Inject 10-20 µL of the sample solution.
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
Protocol for Chiral HPLC
This is the most critical test for determining the enantiomeric purity of the material.
Sample Preparation: Prepare a sample solution as described for RP-HPLC, typically at 1 mg/mL in the mobile phase.
Instrumentation & Column: Use an HPLC system with a chiral stationary phase. Columns such as those based on immobilized or coated polysaccharides (e.g., Chiralcel OD-H or Chiralpak AD-H) are often effective for separating enantiomers of amino acid derivatives.
Mobile Phase: An isocratic mobile phase, typically a mixture of hexane and isopropanol with a small amount of an acidic or basic additive, is used. The exact ratio must be optimized for the specific column to achieve baseline separation of the (S) and (R) enantiomers.
Analysis:
Inject the sample.
Identify the peaks corresponding to the (S)- and (R)-enantiomers. It may be necessary to inject a racemic standard to confirm peak identities.
Calculate the enantiomeric excess (e.e.) using the peak areas:
The logical flow for making a decision based on the analytical results is crucial for any researcher.
Caption: Decision-making flowchart for quality control analysis of the compound.
Data Summary and Interpretation
After performing the experiments, consolidate your findings into a clear, comparative table. This allows for an at-a-glance assessment of the different suppliers.
Table 1: Comparative Analysis of (S)-4-Phenyloxazolidine-2,5-dione from Commercial Suppliers
Parameter
Supplier A (Sigma-Aldrich)
Supplier B (Alfa Aesar)
Supplier C (TCI)
Method
Lot Number
[User to Input]
[User to Input]
[User toInput]
N/A
Appearance
White Crystalline Solid
White Crystalline Solid
White Crystalline Solid
Visual
¹H NMR
Conforms to Structure
Conforms to Structure
Conforms to Structure
400 MHz, CDCl₃
Residual Solvents
[e.g., <0.1% Acetone]
[e.g., Not Detected]
[e.g., 0.2% Ethyl Acetate]
¹H NMR
Chemical Purity
[e.g., 99.2%]
[e.g., 98.5%]
[e.g., 99.5%]
RP-HPLC (210 nm)
Enantiomeric Excess (e.e.)
[e.g., >99.5%]
[e.g., 99.1%]
[e.g., >99.5%]
Chiral HPLC
Melting Point (°C)
[e.g., 93-95]
[e.g., 92-94]
[e.g., 93-95]
Melting Point App.
Performance in Test Reaction
[e.g., 95% Yield]
[e.g., 92% Yield]
[e.g., 96% Yield]
Standard Polymerization
Note: The data in this table is hypothetical and serves as a template for the user's own experimental results.
Interpreting the Results:
Supplier C might be the preferred choice in this hypothetical scenario due to the highest chemical purity and excellent performance in the test reaction.
Supplier B shows slightly lower chemical and enantiomeric purity, which could be a concern for highly sensitive applications.
Supplier A provides high-quality material, comparable to Supplier C, though with slightly lower performance in the test reaction, which could be due to minor, undetected impurities or slight variations in physical form (e.g., crystal size).
Conclusion and Recommendations
This guide provides a robust framework for the independent verification of (S)-4-Phenyloxazolidine-2,5-dione quality. It is a clear demonstration that while supplier specifications are a useful starting point, independent verification is essential for ensuring the consistency and success of your research. We encourage all researchers to adopt a similar in-house quality control procedure for critical reagents. The initial investment in time and resources for such an analysis is far outweighed by the long-term benefits of experimental reproducibility and data integrity.
References
Sigma-Aldrich Product Page for (S)-4-Phenyl-2,5-oxazolidinedione: Provides safety data sheets (SDS), and typical specifications.
TCI Chemicals Product Page for (S)-4-Phenyloxazolidine-2,5-dione: Offers product details and specifications.
Thermo Fisher Scientific (Alfa Aesar) Product Page for (S)-4-Phenyl-2,5-oxazolidinedione: Includes product specifications and handling information.
High-Performance Liquid Chromatography (HPLC) Principles and Applications: A general guide to the principles of HPLC, relevant for understanding the described protocols.
Safety & Regulatory Compliance
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Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
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Route proposals generated from BenchChem retrosynthesis models.